molecular formula C12H17BrClNO B12107819 8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1423033-28-6

8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B12107819
CAS No.: 1423033-28-6
M. Wt: 306.62 g/mol
InChI Key: ICRLRBIYJHBJBA-UHFFFAOYSA-N
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Description

8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic organic compound with the molecular formula C({12})H({17})BrClNO It is characterized by the presence of a bromine atom, a trimethyl group, and a benzopyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps:

    Bromination: The introduction of a bromine atom into the benzopyran ring is achieved through electrophilic bromination. This step often uses bromine (Br(_2)) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions.

    Amination: The introduction of the amine group is carried out through nucleophilic substitution reactions. This step may involve the use of ammonia or amine derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN(_3)) or thiols (R-SH) are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzopyran ring.

    Reduction: Debrominated benzopyran derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
  • 8-chloro-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
  • 8-fluoro-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Uniqueness

8-bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.

Properties

CAS No.

1423033-28-6

Molecular Formula

C12H17BrClNO

Molecular Weight

306.62 g/mol

IUPAC Name

8-bromo-N,2,2-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride

InChI

InChI=1S/C12H16BrNO.ClH/c1-12(2)7-10(14-3)8-5-4-6-9(13)11(8)15-12;/h4-6,10,14H,7H2,1-3H3;1H

InChI Key

ICRLRBIYJHBJBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C(=CC=C2)Br)NC)C.Cl

Origin of Product

United States

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